molecular formula C11H12Cl2O B13909286 (2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride

(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride

Cat. No.: B13909286
M. Wt: 231.11 g/mol
InChI Key: BWPYAVCZZUTOBY-JTQLQIEISA-N
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Description

(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride is an organic compound with the molecular formula C11H12ClO. It is a derivative of butanoyl chloride, where the butanoyl group is substituted with a 4-chlorophenyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride can be achieved through several methods. One common approach involves the reaction of (2S)-2-(4-chlorophenyl)-3-methylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid+SOCl2(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride+SO2+HCl\text{(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (2S)-2-(4-chlorophenyl)-3-methylbutanoic acid+SOCl2​→(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride+SO2​+HCl

This method is efficient and widely used in laboratory settings. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form (2S)-2-(4-chlorophenyl)-3-methylbutanoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic or neutral conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    (2S)-2-(4-chlorophenyl)-3-methylbutanoic acid: Formed from hydrolysis.

    Alcohol: Formed from reduction.

Scientific Research Applications

(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride involves its reactivity towards nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-chlorophenyl)-3-methylbutanoic acid: The parent acid of the acyl chloride.

    (2S)-2-(4-chlorophenyl)-3-methylbutanol: The corresponding alcohol.

    4-chlorophenylacetic acid: A structurally related compound with similar reactivity.

Uniqueness

(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride

InChI

InChI=1S/C11H12Cl2O/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3/t10-/m0/s1

InChI Key

BWPYAVCZZUTOBY-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)Cl

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)Cl

Origin of Product

United States

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